cyclohexyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone
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Overview
Description
3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclohexanecarbonyl group, a methoxyphenoxyethyl group, and an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanecarbonyl chloride with 2-(4-methoxyphenoxy)ethylamine to form an intermediate, which is then cyclized to produce the final indole derivative . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27NO3 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
cyclohexyl-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methanone |
InChI |
InChI=1S/C24H27NO3/c1-27-19-11-13-20(14-12-19)28-16-15-25-17-22(21-9-5-6-10-23(21)25)24(26)18-7-3-2-4-8-18/h5-6,9-14,17-18H,2-4,7-8,15-16H2,1H3 |
InChI Key |
XIHRWNIZFNVMNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Origin of Product |
United States |
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